molecular formula C15H15N5O3 B2598294 1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1338662-63-7

1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

Cat. No.: B2598294
CAS No.: 1338662-63-7
M. Wt: 313.317
InChI Key: SVHRMNJDFDBYKF-UHFFFAOYSA-N
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Description

1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a complex organic compound featuring a unique combination of heterocyclic structures. The presence of the 1,2,4-oxadiazole ring, pyridine ring, and imidazole ring in its structure makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile . The pyridine and imidazole rings are then introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to improve yield and scalability .

Chemical Reactions Analysis

1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-15(2,3)14-18-12(23-19-14)9-5-4-6-16-11(9)20-7-10(13(21)22)17-8-20/h4-8H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHRMNJDFDBYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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